2-amino-N-(2-methoxyethyl)benzamide
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Overview
Description
Scientific Research Applications
2-amino-N-(2-methoxyethyl)benzamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The compound “2-amino-N-(2-methoxyethyl)benzamide” is primarily used in proteomics research . It has been found to show inhibitory activity against Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a key role in the regulation of gene expression .
Mode of Action
The compound interacts with its targets (Bcr-Abl and HDAC1) by inhibiting their activity . This inhibition can lead to changes in the cellular processes controlled by these targets, potentially altering cell growth and division .
Biochemical Pathways
Given its inhibitory activity against bcr-abl and hdac1, it is likely that it affects pathways related to cell growth, division, and gene expression .
Result of Action
The molecular and cellular effects of “this compound” are likely to be related to its inhibitory activity against Bcr-Abl and HDAC1 . By inhibiting these targets, the compound could potentially alter cell growth and division, as well as gene expression .
Preparation Methods
The synthesis of 2-amino-N-(2-methoxyethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-amino-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Comparison with Similar Compounds
2-amino-N-(2-methoxyethyl)benzamide can be compared with similar compounds such as:
3-amino-N-(2-methoxyethyl)benzamide: Similar in structure but with the amino group positioned differently on the benzene ring.
4-amino-N-(2-methoxyethyl)benzamide: Another isomer with the amino group at the para position.
These similar compounds may exhibit different chemical properties and reactivity due to the positional differences of the functional groups, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIFBUUFNRHQDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50580049 |
Source
|
Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459836-89-6 |
Source
|
Record name | 2-Amino-N-(2-methoxyethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50580049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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